Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744202
InChI: InChI=1S/C7H4BrF3O2S/c1-13-6(12)3-2-4(8)14-5(3)7(9,10)11/h2H,1H3
SMILES:
Molecular Formula: C7H4BrF3O2S
Molecular Weight: 289.07 g/mol

Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC15744202

Molecular Formula: C7H4BrF3O2S

Molecular Weight: 289.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate -

Specification

Molecular Formula C7H4BrF3O2S
Molecular Weight 289.07 g/mol
IUPAC Name methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C7H4BrF3O2S/c1-13-6(12)3-2-4(8)14-5(3)7(9,10)11/h2H,1H3
Standard InChI Key HRBIAXHTCNHOEM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC(=C1)Br)C(F)(F)F

Introduction

Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate is an organic compound belonging to the class of thiophene derivatives. It features a thiophene ring substituted with a bromine atom and a trifluoromethyl group, making it of interest in various fields of chemical research, particularly in the development of pharmaceuticals and agrochemicals. The compound's unique structure contributes to its chemical reactivity and potential applications.

Synthesis and Characterization

The synthesis of Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by carboxylation. Common synthetic routes require careful control of temperature and reaction times to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Applications and Research Findings

Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate finds applications in various scientific fields, particularly in pharmaceutical and agrochemical development. Its unique structure, featuring both electron-withdrawing and electron-donating groups, makes it a valuable intermediate in organic synthesis. While specific biological activity data for this compound is limited, thiophene derivatives in general have shown potential in drug development, including antimicrobial and anticancer activities .

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